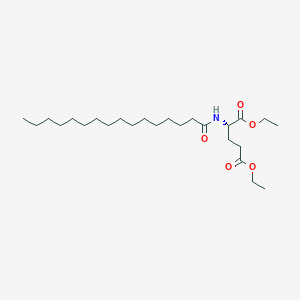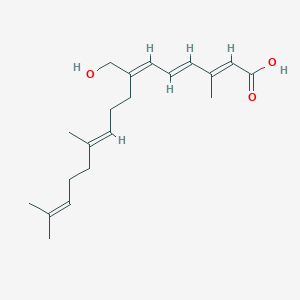
7-Hydroxymethyl-3,11,15-trimethyl-2,4,6,10,14-hexadecapentaenoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Hydroxymethyl-3,11,15-trimethyl-2,4,6,10,14-hexadecapentaenoic acid (HPA) is a polyunsaturated fatty acid that belongs to the family of omega-3 fatty acids. HPA is a rare and unique fatty acid that is found in only a few sources, such as the liver oil of deep-sea sharks and the liver oil of the ratfish. HPA has gained attention in the scientific community due to its potential therapeutic properties.
作用機序
The mechanism of action of 7-Hydroxymethyl-3,11,15-trimethyl-2,4,6,10,14-hexadecapentaenoic acid is not fully understood. However, it is believed that this compound exerts its therapeutic effects by modulating various signaling pathways in the body. This compound has been shown to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects on the body. This compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. This compound has also been shown to reduce oxidative stress by increasing the production of antioxidant enzymes. Additionally, this compound has been shown to improve cognitive function and reduce the risk of cardiovascular disease.
実験室実験の利点と制限
The advantages of using 7-Hydroxymethyl-3,11,15-trimethyl-2,4,6,10,14-hexadecapentaenoic acid in lab experiments include its unique chemical structure and potential therapeutic properties. However, the limitations of using this compound in lab experiments include its rarity and the complexity of its synthesis.
将来の方向性
The potential therapeutic properties of 7-Hydroxymethyl-3,11,15-trimethyl-2,4,6,10,14-hexadecapentaenoic acid have generated interest in its use as a dietary supplement and in the development of new drugs. Future research should focus on the development of new synthesis methods for this compound and the investigation of its therapeutic potential in various disease models. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on the body.
合成法
The synthesis of 7-Hydroxymethyl-3,11,15-trimethyl-2,4,6,10,14-hexadecapentaenoic acid is a complex process that involves the use of various chemical reactions. The most common method for the synthesis of this compound is the oxidation of eicosapentaenoic acid (EPA) or docosahexaenoic acid (DHA) using a mixture of nitric acid and acetic anhydride. This process yields a mixture of this compound isomers, which can be separated and purified using chromatography techniques.
科学的研究の応用
7-Hydroxymethyl-3,11,15-trimethyl-2,4,6,10,14-hexadecapentaenoic acid has been the subject of several scientific studies due to its potential therapeutic properties. This compound has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects. This compound has also been shown to improve cognitive function and reduce the risk of cardiovascular disease.
特性
CAS番号 |
134678-59-4 |
|---|---|
分子式 |
C20H30O3 |
分子量 |
318.4 g/mol |
IUPAC名 |
(2E,4E,6E,10E)-7-(hydroxymethyl)-3,11,15-trimethylhexadeca-2,4,6,10,14-pentaenoic acid |
InChI |
InChI=1S/C20H30O3/c1-16(2)8-5-9-17(3)10-6-12-19(15-21)13-7-11-18(4)14-20(22)23/h7-8,10-11,13-14,21H,5-6,9,12,15H2,1-4H3,(H,22,23)/b11-7+,17-10+,18-14+,19-13+ |
InChIキー |
JQIQGTYSXWVMEE-UHFFFAOYSA-N |
異性体SMILES |
CC(=CCC/C(=C/CC/C(=C\C=C\C(=C\C(=O)O)\C)/CO)/C)C |
SMILES |
CC(=CCCC(=CCCC(=CC=CC(=CC(=O)O)C)CO)C)C |
正規SMILES |
CC(=CCCC(=CCCC(=CC=CC(=CC(=O)O)C)CO)C)C |
同義語 |
7-hydroxyacyclic retinoid 7-hydroxymethyl-3,11,15-trimethyl-2,4,6,10,14-hexadecapentaenoic acid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



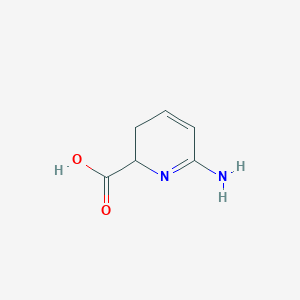

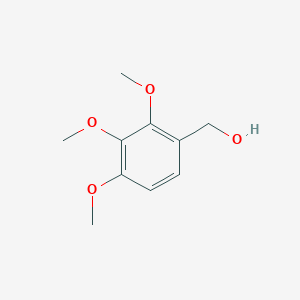

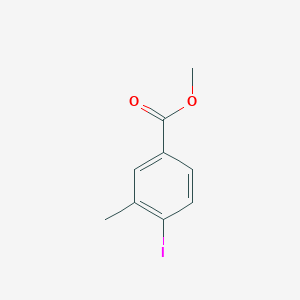
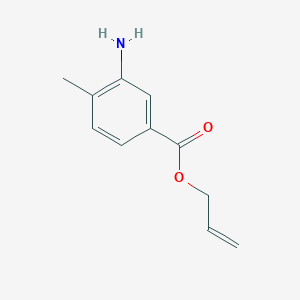
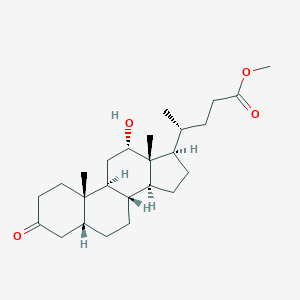
![1-(2,7-Dimethylpyrazolo[1,5-a]pyrimidin-6-yl)ethanone](/img/structure/B140383.png)
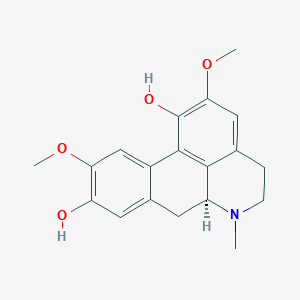

![(5R,6R)-6-[(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-5-(4-fluorophenyl)-3-morpholinone](/img/structure/B140388.png)
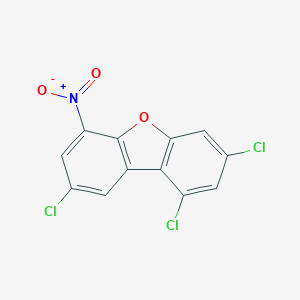
![2-[(1S)-1-[(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-2-(4-fluorophenyl)-2-oxoethoxy]acetic Acid Methyl Ester](/img/structure/B140392.png)
